

# literature review of Disiloxane applications in catalysis

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Compound Name: Disiloxane

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## Disiloxanes in Catalysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

**Disiloxanes**, organosilicon compounds characterized by a Si-O-Si linkage, are emerging as versatile players in the field of catalysis. Their unique properties, including thermal stability, chemical inertness, and tunable electronic and steric characteristics, make them valuable as ligands, solvents, and even reactants in a variety of catalytic transformations. This guide provides a comparative overview of key applications of **disiloxanes** in catalysis, supported by experimental data and detailed methodologies to assist researchers in navigating this promising area.

## Cross-Coupling Reactions: A Fluoride-Free Alternative

**Disiloxanes** have gained prominence as effective coupling partners in palladium-catalyzed cross-coupling reactions, offering a viable alternative to traditional organoboron and organotin reagents, often under fluoride-free conditions.

Vinyl**disiloxanes**, for instance, have been successfully employed in the synthesis of unsymmetrical trans-stilbenes and cyclic structures. The reaction proceeds through an equilibrium between the **disiloxane** and the active silanolate under basic conditions, which then participates in the catalytic cycle. Hypervalent siloxane derivatives have also been

explored as alternatives to Stille and Suzuki couplings, demonstrating good to excellent yields with aryl iodides, electron-deficient aryl bromides, and allylic benzoates.[1][2]

A notable advancement in this area is the development of a carbon-supported palladium-containing polysiloxane macrocatalyst (Pd-PDMS). This heterogeneous catalyst has shown exceptional stability and efficiency in Suzuki, copper-free Sonogashira, and Heck coupling reactions, with the significant advantage of ultra-low palladium contamination in the final products.[3]

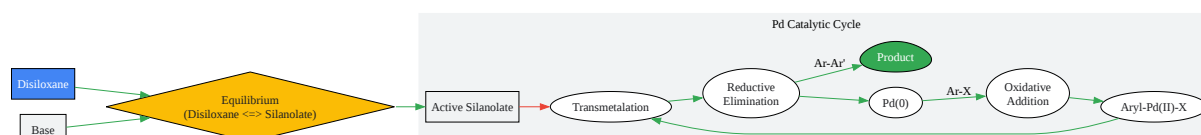
## Comparative Performance in Cross-Coupling Reactions

Catalyst/Disiloxane System	Reaction Type	Substrates	Yield (%)	Key Advantages
(t-Bu <sub>3</sub> P) <sub>2</sub> Pd / Aryldimethylsilanates	Aryl-aryl coupling	Aryl chlorides and aryldimethylsilanates	High	Broad substrate scope
[allylPdCl] <sub>2</sub> / Ph <sub>3</sub> P=O / Aryldimethylsilanates	Aryl-aryl coupling	Aryl bromides and aryldimethylsilanates	Moderate	General utility for aryl bromides
Pd-PDMS on carbon	Suzuki coupling	4-bromotoluene and phenylboronic acid	80	Reusable, ultra-low Pd leaching (22 ppb)[3]
Pd-PDMS on carbon	Copper-free Sonogashira	-	90	Eliminates toxic copper co-catalysts[3]
Pd-PDMS on carbon	Heck coupling	-	80	Reusable, low Pd leaching (167 ppb)[3]

## Experimental Protocol: Pd-PDMS Catalyzed Suzuki Coupling[3]

- **Catalyst Preparation:** A palladium-containing polysiloxane (Pd-PDMS) is supported on a carbon-based macro-support.
- **Reaction Setup:** In a reaction vessel, combine 4-bromotoluene, phenylboronic acid, and the Pd-PDMS catalyst.
- **Solvent:** Use a mixture of deuterated methanol (CD<sub>3</sub>OD) and deuterium oxide (D<sub>2</sub>O) in a 4:1 volume ratio.
- **Reaction Conditions:** Stir the reaction mixture at room temperature.
- **Work-up:** After the reaction is complete, the catalyst can be easily separated by filtration for reuse. The product is isolated from the liquid phase.

## Logical Workflow for Disiloxane-Mediated Cross-Coupling



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Caption: Catalytic cycle of Pd-catalyzed cross-coupling using **disiloxanes**.

## Hydrosilylation Reactions: The Power of Platinum-Disiloxane Complexes

**Disiloxanes** play a crucial role as ligands in stabilizing platinum catalysts for hydrosilylation, a fundamental reaction in silicone chemistry for the formation of Si-C bonds. The most prominent

example is Karstedt's catalyst, a platinum(0) complex stabilized by 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms).[4] This catalyst is highly active for the addition of Si-H bonds across unsaturated carbon-carbon bonds.[5]

Recent research has also focused on developing heterogeneous versions of Karstedt's catalyst by supporting it on materials like silica, which allows for catalyst reuse and simplifies product purification.[1][6] Furthermore, the selective synthesis of unsymmetrically and symmetrically functionalized **disiloxanes** has been achieved through the stepwise or one-pot hydrosilylation of alkynes with 1,1,3,3-tetramethyldisiloxane, catalyzed by Karstedt's catalyst.[7]

## Comparative Performance of Hydrosilylation Catalysts

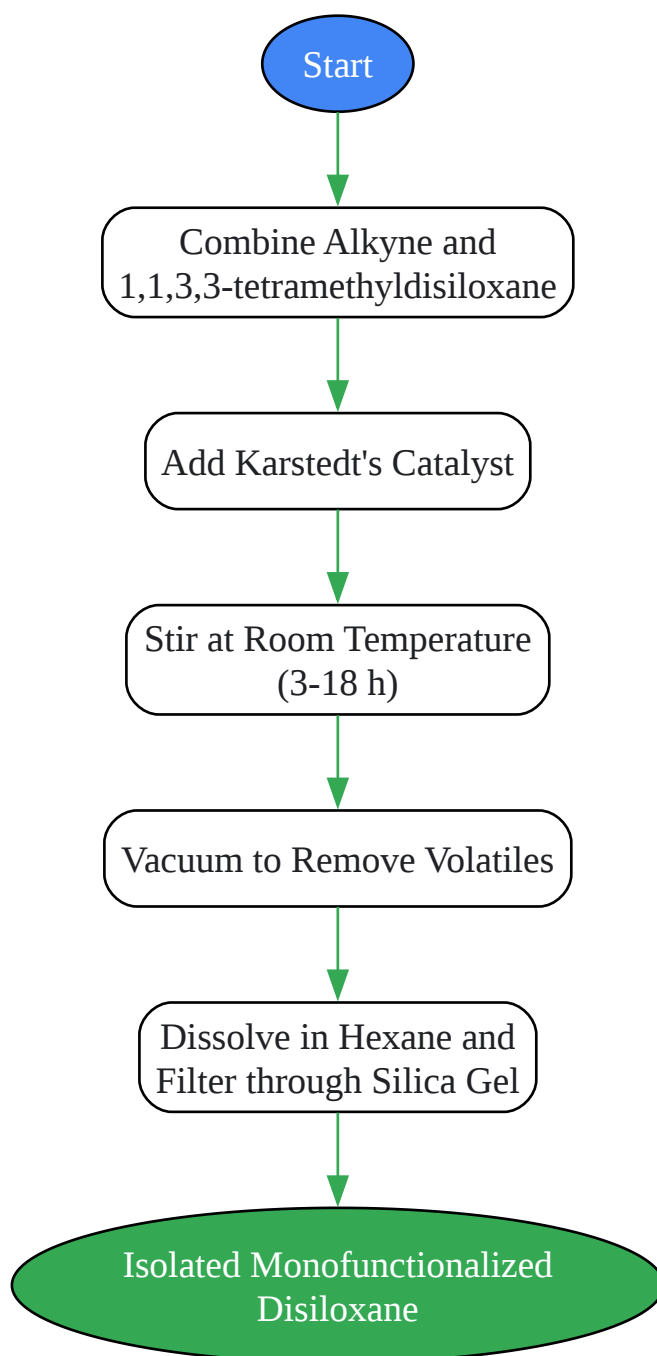
Catalyst	Substrates	Product	Yield (%)	Key Features
Karstedt's Catalyst	4-octyne and 1,1,3,3-tetramethyldisiloxane	Monofunctionalized disiloxane	-	High activity at room temperature.[7]
Karstedt's Catalyst	1,4-diphenylethyne and monofunctionalized disiloxane	Unsymmetrical disiloxane	Similar to stepwise	Effective in one-pot synthesis.[7]
Silica-supported Karstedt's Catalyst	Styrene and dimethylphenylsilane	Hydrosilylation product	-	Reusable for at least five cycles without significant loss of activity.[6]

## Experimental Protocol: Synthesis of Monofunctionalized Disiloxanes[7]

- **Reaction Setup:** In a round-bottom flask equipped with a stirring bar, place the internal alkyne (e.g., 4-octyne, 0.5 mmol) and a 10-fold excess of 1,1,3,3-tetramethyldisiloxane (5 mmol).

- Solvent: Toluene (2 mL) can be used as a solvent.
- Catalyst Addition: Add Karstedt's catalyst ( $5 \times 10^{-5}$  mmol of Pt).
- Reaction Conditions: Stir the reaction mixture at room temperature for 3 to 18 hours, monitoring the reaction progress.
- Work-up: After complete conversion of the alkyne, remove all volatile components under vacuum. Dissolve the residue in n-hexane and filter through a pad of silica gel to isolate the product.

## Experimental Workflow for Hydrosilylation



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Caption: Workflow for the synthesis of monofunctionalized **disiloxanes**.

## Synthesis of Disiloxanes: Cobalt-Catalyzed Approaches

Beyond their role as ligands and coupling partners, the synthesis of **disiloxanes** themselves is an important area of research. Cobalt-catalyzed methods have been developed for the selective synthesis of symmetrical **disiloxanes** from the reaction of hydrosilanes with water.[8] This process involves the activation of Si-H, O-H, and Si-OH bonds and proceeds with the liberation of hydrogen gas.[8] The use of an earth-abundant metal like cobalt makes this an attractive and sustainable approach.[9]

More recently, a dehydrative cobalt-catalyzed method has been reported for the synthesis of unsymmetrical **disiloxanes** from two different silanols, offering good functional group tolerance and the potential for gram-scale preparation.[9]

## Cobalt-Catalyzed Synthesis of Symmetrical Disiloxanes

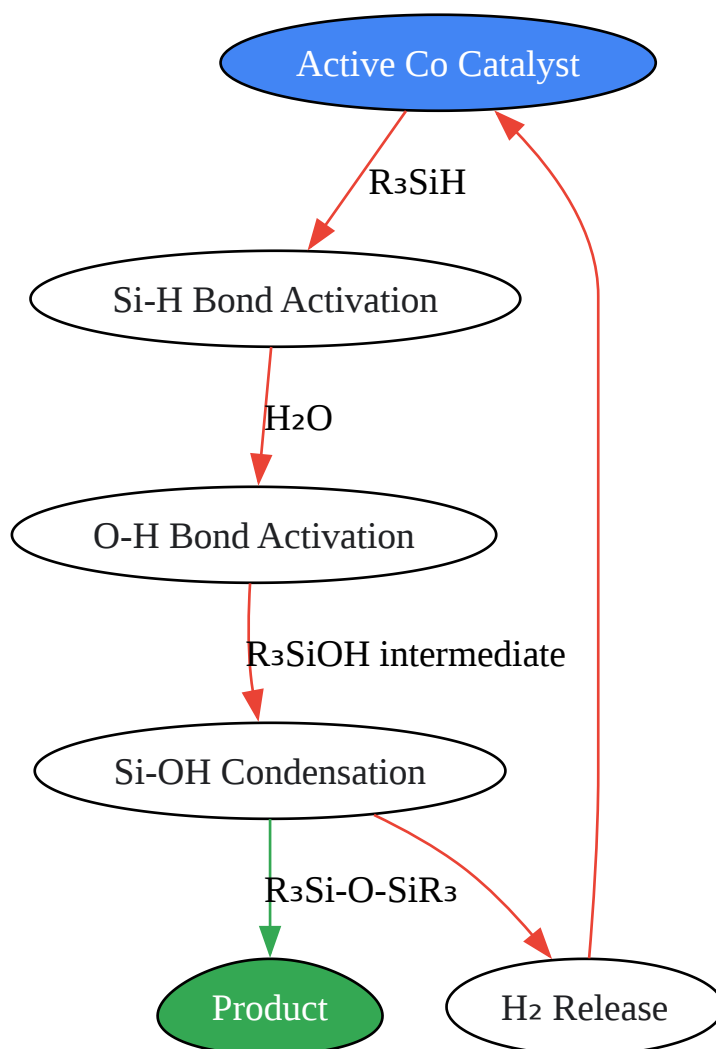
Catalyst	Substrates	Product	Conversion (%)	Yield (%)
NNNHtBu Cobalt(II) pincer complex (1)	Triethylsilane and Water	1,1,1,3,3,3- Hexaethyldisilox ane	92	54
Catalyst 1 with KOtBu	Triethylsilane and Water	1,1,1,3,3,3- Hexaethyldisilox ane	96	94

## Experimental Protocol: Cobalt-Catalyzed Synthesis of 1,1,1,3,3,3-Hexaethyldisiloxane[8][10]

- **Catalyst System:** In an oven-dried Schlenk tube under a nitrogen atmosphere, add the NNNHtBu cobalt(II) pincer complex (catalyst 1, 2 mol %) and potassium tert-butoxide (KOtBu, 4 mol %).
- **Solvent:** Add dioxane (2 mL) and stir the mixture for 10 minutes at room temperature.
- **Substrate Addition:** Add triethylsilane (1 mmol) to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture. For example, heating a similar reaction without the base at 60°C resulted in 92% conversion. With the base, the reaction proceeds efficiently.

- Work-up: After the reaction is complete, the product can be isolated and purified using standard techniques.

## Proposed Catalytic Cycle for Disiloxane Synthesis



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Caption: Proposed mechanism for cobalt-catalyzed **disiloxane** synthesis.

## Other Notable Applications

**Disiloxanes** are also finding applications in other areas of catalysis:

- Hydrogenation and Dehydration: Tetramethyl**disiloxane** can serve as a hydrogen donor in hydrogenation reactions and as a dehydrating agent.



- Photocatalysis: Guanidine-functionalized **disiloxanes** have been used to synthesize copper(II) complexes that act as photocatalysts for the degradation of organic dyes like Congo Red under visible light.[10] The synthesis involves a two-step procedure starting with the hydrosilylation of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane.[10]
- Heterogeneous Catalysis: Gold or platinum supported on carbon can catalyze the synthesis of **disiloxanes** from hydrosilanes in water, with the liberation of hydrogen gas.[11][12][13][14]

This guide highlights the significant and expanding role of **disiloxanes** in modern catalysis. Their versatility as ligands, coupling partners, and synthetic targets, coupled with the development of more sustainable catalytic systems, ensures that **disiloxanes** will continue to be a fruitful area of research for chemists in academia and industry.

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